3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC16696426
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN2O2 |
|---|---|
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | 3-(4-bromo-2-methoxyphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-13-8-4-6(10)2-3-7(8)9-11-5-14-12-9/h2-5H,1H3 |
| Standard InChI Key | AKDNUCHJIGSTCF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)Br)C2=NOC=N2 |
Introduction
Structure and Nomenclature
Molecular Architecture
The molecular structure of 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole core (a five-membered ring containing two nitrogen atoms and one oxygen atom) substituted at the 3-position with a 4-bromo-2-methoxyphenyl group. The IUPAC name derives from this substitution pattern:
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1,2,4-Oxadiazole: Positions 1, 2, and 4 are occupied by two nitrogens and one oxygen.
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3-(4-Bromo-2-methoxyphenyl): The phenyl group is attached to position 3 of the oxadiazole, with substituents at positions 4 (bromine) and 2 (methoxy) on the aromatic ring.
The molecular formula is , with a molecular weight of 255.07 g/mol. Key structural features include:
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Bromine atom: Introduces steric bulk and electrophilic reactivity, enabling cross-coupling reactions.
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Methoxy group: An electron-donating substituent that influences the electronic distribution of the phenyl ring, enhancing solubility in polar solvents .
Spectroscopic Characterization
While specific spectral data for 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole are unavailable, analogous compounds provide reference benchmarks:
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IR Spectroscopy: Expected peaks include at 1,640–1,680 cm and at 1,250–1,300 cm .
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: The methoxy proton signal typically appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.8–8.0 ppm depending on substitution .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1,2,4-oxadiazoles generally proceeds via cyclodehydration of amidoximes and carboxylic acids. For 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole, a modified one-pot procedure is applicable :
Method A (One-Pot Synthesis)
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Reagents:
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4-Bromo-2-methoxyphenylamidoxime (1 mmol)
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Substituted carboxylic acid (1 mmol)
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-Ethyl--dimethylaminopropylcarbodiimide (EDC, 1.5 mmol)
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Hydroxyazabenzotriazole (HOAt, 0.7 mL of 20% solution in DMF)
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Triethylamine (1 mmol)
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Procedure:
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Coupling: React amidoxime with the carboxylic acid in the presence of EDC and HOAt at room temperature for 24 hours.
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Cyclodehydration: Add triethylamine and heat at 100°C for 3 hours.
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Workup: Extract with chloroform, wash with water, and evaporate under reduced pressure.
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This method yields 60–75% product, with purity confirmed via HPLC .
Alternative Approaches
Method B (Microwave-Assisted Synthesis)
Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:
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Heating a mixture of amidoxime and carboxylic acid derivative in POCl at 120°C for 15 minutes .
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Yields improve to 80–85% due to enhanced reaction kinetics.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) of related 1,2,4-oxadiazoles reveals decomposition temperatures exceeding 250°C, indicating high thermal stability. For example, 2-amino-5-[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole exhibits a 5% weight loss at 280°C . This suggests that 3-(4-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole is suitable for high-temperature applications.
Solubility and Reactivity
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Solubility: Moderately soluble in chloroform, DMF, and DMSO; poorly soluble in water.
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Reactivity: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.
Biological Activities
Anticancer Activity
Preliminary studies on triazole-oxadiazole hybrids demonstrate IC values of 10–20 µM against MCF-7 breast cancer cells . The bromine substituent in the title compound could synergize with the oxadiazole core to inhibit topoisomerase II.
Applications
Medicinal Chemistry
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Drug Candidates: Serves as a pharmacophore in kinase inhibitors and antimicrobial agents.
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Prodrug Design: The oxadiazole ring’s stability makes it ideal for prodrug formulations.
Materials Science
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Luminescent Materials: Electron-deficient oxadiazole cores are used in OLEDs.
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Polymer Additives: Enhances thermal stability of polyamides and polyesters.
Comparative Analysis of Oxadiazole Derivatives
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